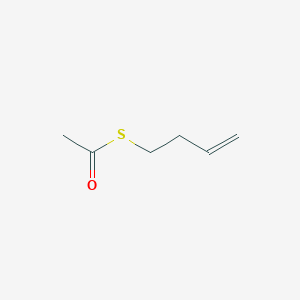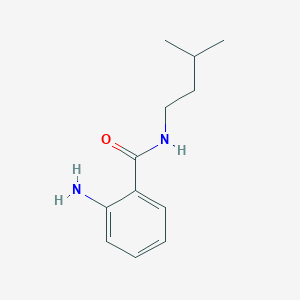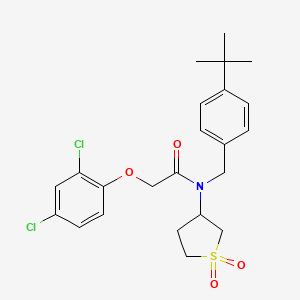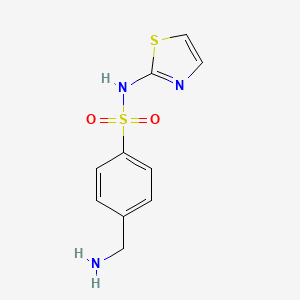
s-But-3-en-1-yl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-3-buten-1-yl ester is an organic compound with the molecular formula C6H10OS. It is known for its unique structure, which includes a thioester functional group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanethioic acid, S-3-buten-1-yl ester can be synthesized through several methods. One common method involves the reaction of ethanethioic acid with 3-buten-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Ethanethioic acid+3-buten-1-ol→Ethanethioic acid, S-3-buten-1-yl ester
Industrial Production Methods
In industrial settings, the production of ethanethioic acid, S-3-buten-1-yl ester often involves continuous flow reactors to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioic acid, S-3-buten-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanethioic acid, S-3-buten-1-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanethioic acid, S-3-buten-1-yl ester involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethioic acid, S-butyl ester
- Ethanethioic acid, S-ethyl ester
- Ethanethioic acid, S-propyl ester
Uniqueness
Ethanethioic acid, S-3-buten-1-yl ester is unique due to the presence of the 3-buten-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where the butenyl group is required.
Propriétés
Numéro CAS |
6633-85-8 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
S-but-3-enyl ethanethioate |
InChI |
InChI=1S/C6H10OS/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 |
Clé InChI |
ZKFBKOWREUCLCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)



![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)

![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)

